Ldha-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

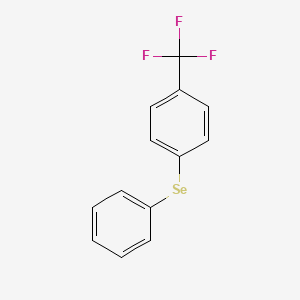

Properties

Molecular Formula |

C13H9F3Se |

|---|---|

Molecular Weight |

301.18 g/mol |

IUPAC Name |

1-phenylselanyl-4-(trifluoromethyl)benzene |

InChI |

InChI=1S/C13H9F3Se/c14-13(15,16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9H |

InChI Key |

WJNWVLLRQJFFTC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Se]C2=CC=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Ldha-IN-3 Mechanism of Action in Cancer Cells: A Technical Guide

Introduction: The Role of Lactate Dehydrogenase A in Cancer Metabolism

Cancer cells exhibit a distinct metabolic phenotype known as the Warburg effect, or aerobic glycolysis, characterized by a high rate of glucose uptake and lactate production, even in the presence of oxygen.[1] This metabolic reprogramming is crucial for cancer cell proliferation, providing the necessary energy and biosynthetic precursors for rapid growth.[2] A key enzyme in this process is Lactate Dehydrogenase A (LDHA), which catalyzes the conversion of pyruvate to lactate, the final step in aerobic glycolysis.[3][4] LDHA is frequently overexpressed in a wide range of cancers, including cervical, lung, breast, and pancreatic cancer, and its elevated expression often correlates with tumor progression, metastasis, and poor patient prognosis.[2][3][4] The critical role of LDHA in maintaining the malignant phenotype makes it an attractive therapeutic target for cancer treatment.[1][2]

Ldha-IN-3: A Potent and Noncompetitive LDHA Inhibitor

This compound is a potent, noncompetitive inhibitor of LDHA.[5][6] Identified as a selenobenzene derivative, this small molecule demonstrates significant anti-tumor activity by directly targeting the LDHA enzyme.[5][6] Its noncompetitive mode of action suggests that it binds to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency.

Core Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct inhibition of LDHA's enzymatic activity. This initial event triggers a cascade of downstream cellular effects that collectively contribute to its anti-cancer properties.

Disruption of Glycolysis and Energy Metabolism

By inhibiting LDHA, this compound blocks the conversion of pyruvate to lactate.[1] This has several immediate metabolic consequences for cancer cells:

-

Reduced Lactate Production: A hallmark of this compound activity is a significant decrease in both intracellular and extracellular lactate levels under both normoxic and hypoxic conditions.[6]

-

Decreased ATP Levels: The inhibition of glycolysis leads to a reduction in the overall energy production, as evidenced by decreased ATP levels in treated cancer cells.[3]

-

Altered Redox Balance: The conversion of pyruvate to lactate is coupled with the regeneration of NAD+ from NADH.[4] LDHA inhibition disrupts this process, leading to an altered NAD+/NADH ratio, which can induce metabolic stress.[1]

-

Reduced Glucose Consumption: With the glycolytic pathway impeded, glucose uptake by the cancer cells is notably decreased.[3]

Induction of Oxidative Stress and Mitochondrial Apoptosis

This compound pushes the cell's metabolism away from glycolysis, forcing a greater reliance on mitochondrial oxidative phosphorylation. This metabolic shift leads to:

-

Increased Reactive Oxygen Species (ROS): The heightened mitochondrial activity results in the overproduction of ROS, leading to significant oxidative stress.[4][5]

-

Mitochondrial Damage: The excessive ROS can damage mitochondrial components, compromising their integrity and function.[5]

-

Activation of Intrinsic Apoptosis: Mitochondrial damage triggers the intrinsic (or mitochondrial) pathway of apoptosis, a programmed cell death mechanism crucial for eliminating damaged cells.[5]

Cell Cycle Arrest and Proliferation Inhibition

Inhibition of LDHA by compounds like this compound has been shown to halt the cancer cell cycle and reduce proliferation.[3] Studies on general LDHA inhibition demonstrate an induction of G2/M phase cell cycle arrest.[3] This is corroborated by assays showing decreased cell proliferation and colony formation ability upon inhibitor treatment.[3]

Signaling Pathways Modulated by this compound

The metabolic stress induced by this compound activates specific cellular signaling pathways, most notably the JNK (c-Jun N-terminal kinase) signaling pathway.[3] The JNK pathway, a subset of the MAPK (mitogen-activated protein kinase) pathways, is a key regulator of apoptosis and cell cycle progression in response to cellular stress.[3] Activation of the JNK pathway is a critical mechanistic link between LDHA inhibition and the subsequent induction of cell cycle arrest and apoptosis in cancer cells.[3]

Caption: Mechanism of action for this compound in cancer cells.

Caption: JNK signaling pathway activation by LDHA inhibition.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the activity of this compound and related compounds.

| Parameter | Compound | Value | Cell Line(s) | Notes | Reference |

| IC₅₀ | This compound | 145.2 nM | - | Potent, noncompetitive inhibition of LDHA enzyme activity. | [5][6] |

| Cytotoxicity | PSTMB | 0 - 500 µM | MCF-7 | Effective concentration range for cytotoxic effects over 48 hours. | [5] |

| LDHA Activity Inhibition | PSTMB | 0.01 - 1 µM | - | Dose-dependent inhibition of LDHA activity. | [5] |

| ROS Induction | PSTMB* | 30 - 50 µM | HT29 | Concentration range for inducing ROS and mitochondrial damage. | [5] |

*PSTMB is another identifier for this compound.

Detailed Experimental Protocols

LDHA Inhibitory Assay (NADH Consumption)

This assay measures the enzymatic activity of LDHA by monitoring the decrease in NADH fluorescence, which is consumed during the conversion of pyruvate to lactate.

Methodology:

-

Prepare a reaction buffer (e.g., 20 mM HEPES-K+, pH 7.2).

-

Add purified recombinant human LDHA protein (e.g., 10 ng) to the wells of a microplate.

-

Add various concentrations of this compound (or vehicle control, e.g., DMSO) to the wells and incubate for a defined period (e.g., 10 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding a substrate mixture containing NADH (e.g., 20 µM) and pyruvate (e.g., 2 mM).

-

Immediately measure the fluorescence of NADH using a spectrofluorometer with an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

-

Continue to monitor the fluorescence over time to determine the rate of NADH consumption.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.[7]

Caption: Workflow for an LDHA enzymatic inhibition assay.

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Seed cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 48 hours).

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Caption: Workflow for a cell viability (MTT) assay.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, such as the phosphorylation status of JNK.

Methodology:

-

Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-JNK, anti-JNK, anti-Actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein level.

Caption: General workflow for Western Blot analysis.

Conclusion

This compound is a potent and specific inhibitor of LDHA that targets the metabolic engine of cancer cells. Its mechanism of action is centered on the disruption of aerobic glycolysis, leading to reduced energy production, increased oxidative stress, and the induction of mitochondria-mediated apoptosis. The activation of the JNK signaling pathway appears to be a key event linking the metabolic crisis to programmed cell death. The multifaceted impact of this compound on cancer cell biology underscores the therapeutic potential of targeting LDHA and provides a strong rationale for its continued investigation and development in oncology.

References

- 1. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]

- 2. Lactate Dehydrogenases as Metabolic Links between Tumor and Stroma in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. 3.2.3. Lactate Dehydrogenase A (LDHA) Inhibitory Assay [bio-protocol.org]

Ldha-IN-3: A Potent Noncompetitive Inhibitor of Lactate Dehydrogenase A (LDHA)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lactate dehydrogenase A (LDHA) inhibitor, Ldha-IN-3. It details the inhibitor's potency, the experimental methodology for its characterization, and its mechanism of action, including the downstream signaling pathways it modulates. This document is intended to serve as a valuable resource for professionals in the fields of cancer biology, metabolic research, and drug discovery.

Core Efficacy: Potency of this compound

This compound is a selenobenzene compound that has been identified as a potent, noncompetitive inhibitor of LDHA. Its inhibitory activity has been quantified, revealing a significant potential for therapeutic applications, particularly in oncology.

| Compound | Target | IC50 | Inhibition Type |

| This compound | LDHA | 145.2 nM | Noncompetitive |

Experimental Protocols: Determining the IC50 of this compound

The half-maximal inhibitory concentration (IC50) of this compound against LDHA can be determined by a robust enzymatic assay that monitors the consumption of NADH. The following protocol outlines the key steps for this determination.

Materials and Reagents:

-

Purified recombinant human LDHA protein

-

This compound (dissolved in DMSO)

-

HEPES-K+ buffer (20 mM, pH 7.2)

-

NADH (Nicotinamide adenine dinucleotide, reduced form)

-

Sodium Pyruvate

-

Sodium oxamate (positive control)

-

96-well microplate

-

Spectrofluorometer

Assay Procedure:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing 20 mM HEPES-K+ (pH 7.2), 20 μM NADH, and 2 mM pyruvate.

-

Inhibitor Incubation: Varying concentrations of this compound are pre-incubated with 10 ng of purified recombinant human LDHA protein in the reaction buffer for 10 minutes at room temperature. A vehicle control (DMSO) and a positive control (e.g., 1 mM sodium oxamate) are also included.

-

Reaction Initiation and Monitoring: The enzymatic reaction is initiated by the addition of the pyruvate substrate. The fluorescence of NADH is monitored over time using a spectrofluorometer with an excitation wavelength of 340 nm and an emission wavelength of 460 nm. The rate of NADH consumption is indicative of LDHA activity.

-

Data Analysis: The percentage of LDHA inhibition is calculated for each concentration of this compound by comparing the reaction rate to that of the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Ldha-IN-3 (PSTMB): A Selenobenzene-Based LDHA Inhibitor

This technical guide provides a comprehensive overview of the this compound selenobenzene derivative, also identified as 1-(phenylseleno)-4-(trifluoromethyl)benzene (PSTMB). This compound is a potent and selective inhibitor of Lactate Dehydrogenase A (LDHA), a critical enzyme in cancer metabolism. This document outlines its chemical structure, mechanism of action, quantitative data, and detailed experimental protocols relevant to its characterization.

Core Compound Data

This compound is a small molecule inhibitor belonging to the selenobenzene class of compounds. Its key properties are summarized below.[1][2][3]

| Property | Value |

| Chemical Name | 1-(phenylseleno)-4-(trifluoromethyl)benzene (PSTMB) |

| Synonym | This compound |

| CAS Number | 227010-33-5[1][2][3] |

| Molecular Formula | C₁₃H₉F₃Se[1] |

| Molecular Weight | 301.17 g/mol [1] |

| Inhibition Target | Lactate Dehydrogenase A (LDHA)[1][2][4] |

| Inhibition Type | Noncompetitive[1][2][4] |

| IC₅₀ Value | 145.2 nM[1][2][4][5][6] |

| Purity | >98% (as reported by commercial suppliers) |

| Solubility Data (Reported by Selleck Chemicals) | |

| DMSO | 60 mg/mL (199.22 mM)[1] |

| Ethanol | 60 mg/mL[1] |

| Water | Insoluble[1] |

Mechanism of Action

Lactate dehydrogenase A (LDHA) is a pivotal enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate.[7][8] In many cancer cells, this pathway is upregulated even in the presence of oxygen—a phenomenon known as the "Warburg effect."[7] LDHA is therefore a significant target for anti-cancer drug development.[9]

This compound acts as a potent, noncompetitive inhibitor of LDHA.[1][2][4] Its mechanism leads to several downstream cellular effects:

-

Inhibition of Lactate Production : By inhibiting LDHA, the compound effectively reduces the production of lactate in cancer cells under both normal and low-oxygen (hypoxic) conditions.[1][9]

-

Induction of Oxidative Stress : The metabolic shift caused by LDHA inhibition leads to an increase in mitochondrial Reactive Oxygen Species (ROS).[1][9]

-

Apoptosis Induction : The accumulation of ROS triggers the intrinsic, mitochondria-mediated pathway of apoptosis, leading to cancer cell death.[1][9]

The signaling pathway is visualized below.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize this compound.

Synthesis of 1-(phenylseleno)-4-(trifluoromethyl)benzene

Objective: To synthesize 1-(phenylseleno)-4-(trifluoromethyl)benzene from diphenyl diselenide and 4-(trifluoromethyl)phenylmagnesium bromide.

Materials:

-

Diphenyl diselenide

-

Magnesium turnings

-

4-Bromo-α,α,α-trifluorotoluene

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (catalyst)

-

Saturated ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions (Schlenk line, etc.)

Protocol:

-

Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen), add magnesium turnings. Add a solution of 4-bromo-α,α,α-trifluorotoluene in anhydrous THF dropwise. A crystal of iodine can be added to initiate the reaction. The mixture is gently refluxed until most of the magnesium is consumed, yielding 4-(trifluoromethyl)phenylmagnesium bromide.

-

Reaction: In a separate flask, dissolve diphenyl diselenide in anhydrous THF. Cool this solution to 0 °C in an ice bath.

-

Slowly add the prepared Grignard reagent to the diphenyl diselenide solution via cannula transfer.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the solution and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 1-(phenylseleno)-4-(trifluoromethyl)benzene.

In Vitro LDHA Enzyme Inhibition Assay

Objective: To determine the IC₅₀ value of this compound against purified human LDHA.

Principle: The enzymatic activity of LDHA is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ during the conversion of pyruvate to lactate.

Materials:

-

Purified recombinant human LDHA enzyme

-

NADH

-

Sodium pyruvate

-

Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)

-

This compound (serial dilutions in DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Protocol:

-

Prepare a reaction mixture in each well of the 96-well plate containing assay buffer, a fixed concentration of NADH (e.g., 200 µM), and the LDHA enzyme.

-

Add varying concentrations of this compound (e.g., from 1 nM to 100 µM) to the wells. Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., oxamate).

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding a fixed concentration of sodium pyruvate (e.g., 1 mM).

-

Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 37 °C).

-

Calculate the initial reaction rate (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

-

Normalize the rates to the vehicle control (100% activity) and plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC₅₀ value.

Cellular Lactate Production Assay

Objective: To measure the effect of this compound on lactate secretion from cancer cells.

Principle: Lactate secreted into the cell culture medium is measured using an enzyme-coupled colorimetric or fluorometric assay. Lactate oxidase converts lactate to pyruvate and H₂O₂, and the H₂O₂ is then used to generate a quantifiable signal.

Materials:

-

Cancer cell line (e.g., HT29, MCF-7)[10]

-

Cell culture medium and supplements

-

This compound

-

Commercial lactate assay kit (containing lactate oxidase, a probe, and standards)

-

96-well plate for cell culture

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).

-

After incubation, carefully collect a small aliquot of the cell culture supernatant from each well.

-

Perform the lactate assay on the supernatant according to the manufacturer's protocol. This typically involves adding a reaction mixture to the supernatant and incubating for 30-60 minutes.

-

Measure the absorbance or fluorescence at the specified wavelength.

-

Generate a standard curve using the provided lactate standards.

-

Calculate the lactate concentration in each sample and normalize it to the cell number or total protein content to account for differences in cell proliferation.

Mitochondrial ROS Detection Assay

Objective: To assess the impact of this compound on the generation of mitochondrial reactive oxygen species.

Principle: A cell-permeable fluorescent probe, such as MitoSOX™ Red, is used to specifically detect superoxide in the mitochondria of living cells. Upon oxidation by superoxide, the probe fluoresces.

Materials:

-

Cancer cell line

-

This compound

-

MitoSOX™ Red reagent

-

Hoechst 33342 (for nuclear staining)

-

Fluorescence microscope or flow cytometer

Protocol:

-

Culture cells on glass-bottom dishes (for microscopy) or in a multi-well plate (for flow cytometry).

-

Treat the cells with this compound at various concentrations for the desired time. Include a positive control (e.g., Antimycin A) and a vehicle control.

-

After treatment, wash the cells with a warm buffer (e.g., HBSS).

-

Load the cells with MitoSOX™ Red (e.g., 5 µM) in a warm buffer and incubate for 10-30 minutes at 37 °C, protected from light.

-

(Optional) Co-stain with Hoechst 33342 to visualize the nuclei.

-

Wash the cells again to remove excess probe.

-

Immediately analyze the cells. For microscopy, capture images using the appropriate filter sets. For flow cytometry, acquire data on the red fluorescence channel (e.g., PE or PerCP).

-

Quantify the fluorescence intensity to determine the relative levels of mitochondrial ROS.

Experimental and Logical Workflows

The characterization of a novel inhibitor like this compound typically follows a structured workflow from initial discovery to mechanistic understanding.

References

- 1. praxilabs.com [praxilabs.com]

- 2. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]

- 3. Simultaneous detection of apoptosis and mitochondrial superoxide production in live cells by flow cytometry and confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous detection of apoptosis and mitochondrial superoxide production in live cells by flow cytometry and confocal microscopy | Springer Nature Experiments [experiments.springernature.com]

- 5. 2.7 MTT Experiment, Apoptosis Assay, Reactive Oxygen Species (ROS), and Mitochondrial Membrane Potential (ΔΨm) Detections [bio-protocol.org]

- 6. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous detection of apoptosis and mitochondrial superoxide production in live cells by flow cytometry and confocal microscopy | Semantic Scholar [semanticscholar.org]

- 8. L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drmillett.com [drmillett.com]

- 10. researchgate.net [researchgate.net]

Ldha-IN-3: A Technical Guide to its Role in Inhibiting Lactate Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactate dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. In many cancer cells, which exhibit a metabolic shift towards glycolysis even in the presence of oxygen (the Warburg effect), LDHA is overexpressed and plays a pivotal role in maintaining high rates of glycolysis, thereby supporting rapid cell proliferation and survival.[1][2] Inhibition of LDHA has emerged as a promising therapeutic strategy for cancer. Ldha-IN-3, a selenobenzene derivative, is a potent, noncompetitive inhibitor of LDHA.[3][4][5][6] This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on lactate production and cancer cell viability, and the experimental protocols used for its characterization.

Mechanism of Action

This compound acts as a noncompetitive inhibitor of LDHA, meaning it binds to a site on the enzyme distinct from the active site for either pyruvate or the cofactor NADH.[3][4] This binding event induces a conformational change in the enzyme, reducing its catalytic efficiency. By inhibiting LDHA, this compound effectively blocks the conversion of pyruvate to lactate, leading to a bottleneck in the glycolytic pathway.[7] This disruption has several downstream consequences for cancer cells that are highly reliant on glycolysis:

-

Reduced Lactate Production: The primary and most direct effect of this compound is a significant decrease in the production and secretion of lactate.

-

Decreased ATP Production: By impeding glycolysis, this compound can lead to a reduction in the overall ATP levels within the cancer cell, creating an energy crisis.[8]

-

Increased Oxidative Stress: The inhibition of lactate production can force pyruvate into the mitochondria for oxidative phosphorylation. This metabolic shift can lead to an increase in the production of reactive oxygen species (ROS), inducing oxidative stress.[9]

-

Induction of Apoptosis: The combination of energy depletion and increased oxidative stress can trigger the intrinsic pathway of apoptosis, leading to programmed cell death.[3][4]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound.

| Parameter | Value | Reference(s) |

| IC50 (LDHA) | 145.2 nM | [3][4][5][6] |

| Binding Mode | Noncompetitive | [3][4][6] |

Table 1: In Vitro Efficacy of this compound

Note: Specific data on the percentage of lactate reduction and in vivo tumor growth inhibition for this compound from its primary publication (Kim EY, et al. Sci Rep. 2019;9(1):3969) were not available in the searched resources. The following data for a different LDHA inhibitor, FX11, is provided for illustrative purposes.

| Cell Line | Treatment | Lactate Reduction | Tumor Growth Inhibition | Reference(s) |

| P493 B-lymphoma | FX11 (10 µM) | Not Reported | Significant | [10] |

| Pancreatic Cancer | FX11 (dose not specified) | Not Reported | Significant | [10] |

Table 2: In Vitro and In Vivo Efficacy of the LDHA Inhibitor FX11

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Apoptosis

This compound-mediated inhibition of LDHA leads to apoptosis primarily through the intrinsic, or mitochondrial, pathway, which is often mediated by the JNK signaling pathway.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting lactate dehydrogenase A (LDHA) exerts antileukemic effects on T‐cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. This compound Supplier | CAS 227010-33-5 | AOBIOUS [aobious.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Ldha-IN-3: A Technical Guide to its Induction of Mitochondria-Mediated Apoptosis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of Ldha-IN-3, a potent lactate dehydrogenase A (LDHA) inhibitor, in inducing mitochondria-mediated apoptosis in cancer cells. The following sections detail the core mechanism of action, present key quantitative data, outline experimental protocols, and provide visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound, a selenobenzene derivative also known as 1-(phenylseleno)-4-(trifluoromethyl) benzene (PSTMB), is a potent, noncompetitive inhibitor of Lactate Dehydrogenase A (LDHA).[1] LDHA is a critical enzyme in the metabolic pathway of cancer cells, responsible for the conversion of pyruvate to lactate, a phenomenon known as the Warburg effect.[1][2] By inhibiting LDHA, this compound disrupts the glycolytic pathway, leading to a reduction in lactate production and an increase in cellular oxidative stress.[1][2] This metabolic disruption culminates in the induction of mitochondria-mediated apoptosis through the generation of reactive oxygen species (ROS).[1]

The induction of apoptosis by this compound is characterized by a decrease in the Bcl-2/Bax ratio, which leads to mitochondrial membrane instability.[1] This is followed by the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates the caspase cascade, beginning with the initiator caspase-9 and followed by the executioner caspase-3, ultimately leading to programmed cell death.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on cancer cells.

| Parameter | Value | Cell Line | Conditions | Reference |

| IC50 (LDHA Inhibition) | 145.2 nM | N/A | In vitro enzyme assay | [1] |

| IC50 (Cell Viability) | ~15 µM | HT29 | 48-hour treatment | [1] |

| ~20 µM | NCI-H460 | 48-hour treatment | [1] | |

| ~25 µM | MCF-7 | 48-hour treatment | [1] | |

| ~30 µM | Hep3B | 48-hour treatment | [1] | |

| ~28 µM | A375 | 48-hour treatment | [1] | |

| ~18 µM | LLC | 48-hour treatment | [1] |

| Experimental Finding | This compound Concentration | Fold Change/Percentage | Cell Line | Conditions | Reference |

| Lactate Production (Normoxia) | 20 µM | ~50% decrease | HT29 | 24-hour treatment | [1] |

| Lactate Production (Hypoxia) | 20 µM | ~60% decrease | HT29 | 24-hour treatment | [1] |

| ROS Production | 20 µM | ~2.5-fold increase | HT29 | 24-hour treatment | [1] |

| Annexin V-Positive Cells (Apoptosis) | 20 µM | ~35% of total cells | HT29 | 48-hour treatment | [1] |

| Bcl-2/Bax Ratio | 20 µM | ~50% decrease | HT29 | 48-hour treatment | [1] |

| Cytochrome c Release (Cytosolic) | 20 µM | ~3-fold increase | HT29 | 48-hour treatment | [1] |

| Cleaved Caspase-9 | 20 µM | ~4-fold increase | HT29 | 48-hour treatment | [1] |

| Cleaved Caspase-3 | 20 µM | ~3.5-fold increase | HT29 | 48-hour treatment | [1] |

| Cleaved PARP | 20 µM | ~4.5-fold increase | HT29 | 48-hour treatment | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., HT29) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-50 µM) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cytochrome c, Cleaved Caspase-9, Cleaved Caspase-3, PARP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

-

Cell Treatment: Treat cells with this compound for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Measurement of Intracellular ROS

-

Cell Treatment: Treat cells with this compound for 24 hours.

-

DCFH-DA Staining: Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.

-

Flow Cytometry Analysis: Harvest the cells, wash with PBS, and analyze the fluorescence intensity of dichlorofluorescein (DCF) using a flow cytometer.

Visualizations

Signaling Pathway of this compound Induced Apoptosis

Caption: Signaling cascade of this compound-induced apoptosis.

Experimental Workflow for Investigating this compound

Caption: Workflow for studying this compound's effects on cancer cells.

References

Ldha-IN-3 and Reactive Oxygen Species Generation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactate dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. In many cancer cells, which exhibit a metabolic shift towards glycolysis even in the presence of oxygen (the Warburg effect), LDHA is overexpressed and plays a pivotal role in maintaining the high glycolytic rate necessary for rapid proliferation. Ldha-IN-3 is a potent, noncompetitive inhibitor of LDHA with a demonstrated anti-tumor activity. A key mechanism of action for this compound and other LDHA inhibitors is the induction of cellular stress through the generation of reactive oxygen species (ROS), leading to mitochondria-mediated apoptosis. This technical guide provides an in-depth overview of the core relationship between this compound and ROS generation, supported by quantitative data from studies on LDHA inhibition, detailed experimental protocols, and visualizations of the involved signaling pathways and experimental workflows.

Introduction: The Role of LDHA in Cancer Metabolism and the Impact of Inhibition

Cancer cells reprogram their metabolism to support rapid growth and proliferation. One of the hallmarks of this reprogramming is the Warburg effect, characterized by an increased rate of glycolysis and lactate production, even under aerobic conditions. Lactate dehydrogenase A (LDHA), which catalyzes the conversion of pyruvate to lactate, is a key enzyme in this process. By regenerating NAD+ from NADH, LDHA allows for the high glycolytic flux observed in tumor cells.

Inhibition of LDHA presents a promising therapeutic strategy for cancer. By blocking the conversion of pyruvate to lactate, LDHA inhibitors like this compound disrupt cancer cell metabolism in several ways:

-

Shifting Metabolism: Pyruvate is redirected from lactate production towards the mitochondria for oxidative phosphorylation.

-

Increased Oxygen Consumption: The increased flux of pyruvate into the tricarboxylic acid (TCA) cycle leads to a higher rate of mitochondrial respiration and oxygen consumption.

-

Generation of Reactive Oxygen Species (ROS): The heightened electron transport chain activity results in an increased leakage of electrons, leading to the formation of superoxide anions and other reactive oxygen species.

-

Induction of Apoptosis: The accumulation of ROS induces oxidative stress, which can trigger the intrinsic apoptotic pathway.

This compound is a selenobenzene derivative that acts as a potent, noncompetitive inhibitor of LDHA with an IC50 of 145.2 nM.[1] Its anti-tumor activity is largely attributed to its ability to induce mitochondria-mediated apoptosis through the generation of ROS.[1]

Quantitative Effects of LDHA Inhibition

The following tables summarize quantitative data from studies on various LDHA inhibitors, providing insights into the expected effects of this compound.

Table 1: Cellular Effects of LDHA Inhibition

| Parameter Measured | Cell Line(s) | LDHA Inhibitor/Method | Observed Effect | Reference(s) |

| IC50 | - | This compound | 145.2 nM | [1] |

| HeLa | Oxamate | 59.05 mM | [2] | |

| SiHa | Oxamate | 70.19 mM | [2] | |

| HL-60 | PDT-BIPA | 0.55 ± 0.01 µM (24h) | [3] | |

| Mitochondrial ROS | HCCLM3 hepatocellular carcinoma | LDHA deficiency | ~2.3-fold increase | |

| Oxygen Consumption | P493 human lymphoma B cells | siRNA knockdown of LDHA | Increased (slope = -1.7 vs. -0.7 for control) | [4] |

| P493 cells | FX11 | Increased (slope = -2.4 vs. -1.7 for control) | [4] | |

| Apoptosis | HeLa and SiHa cells | Oxamate | Significant increase in apoptotic cells | [2] |

Table 2: Metabolic Consequences of LDHA Inhibition

| Parameter Measured | Cell Line(s) | LDHA Inhibitor/Method | Observed Effect | Reference(s) |

| Lactate Production | HeLa and SiHa cells | Oxamate | Significantly decreased | [2] |

| MIA PaCa-2 pancreatic cancer | EGCG/Oxamate | Significantly reduced | [5] | |

| Glucose Consumption | HeLa and SiHa cells | Oxamate | Significantly decreased | [2] |

| MIA PaCa-2 pancreatic cancer | EGCG/Oxamate | Significantly reduced | [5] | |

| ATP Levels | HeLa and SiHa cells | Oxamate | Significantly decreased | [2] |

Signaling Pathways and Mechanisms

The inhibition of LDHA by this compound triggers a cascade of events that culminate in apoptosis. The primary driver of this process is the generation of ROS.

Caption: Signaling pathway of this compound induced apoptosis.

Inhibition of LDHA by this compound blocks the conversion of pyruvate to lactate. This metabolic bottleneck forces pyruvate into the mitochondria, increasing oxidative phosphorylation and consequently, the production of ROS. The resulting oxidative stress is a key activator of the c-Jun N-terminal kinase (JNK) signaling pathway.[2][6] Phosphorylation and activation of JNK lead to the induction of apoptosis.

Furthermore, studies on general LDHA inhibition suggest a potential role for the PI3K/AKT pathway. Inhibition of LDHA has been shown to decrease the phosphorylation of AKT, a key survival kinase.[7] Downregulation of the PI3K/AKT pathway can further contribute to the pro-apoptotic effects of LDHA inhibition.

Experimental Protocols

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA) to measure intracellular ROS levels. DCFDA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

DCFDA (H2DCFDA) stock solution (e.g., 10 mM in DMSO)

-

This compound

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader (Excitation/Emission: ~485 nm / ~535 nm)

Procedure:

-

Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density appropriate for the cell line to reach 70-80% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.

-

DCFDA Loading:

-

Prepare a fresh working solution of DCFDA in pre-warmed serum-free medium or PBS (final concentration typically 5-20 µM).

-

Remove the culture medium from the wells and wash the cells once with warm PBS.

-

Add the DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

-

-

Treatment with this compound:

-

Remove the DCFDA solution and wash the cells once with warm PBS.

-

Add fresh culture medium containing the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence intensity using a microplate reader at Ex/Em = 485/535 nm. This will be the baseline reading (T=0).

-

Incubate the plate at 37°C and take subsequent readings at desired time points (e.g., 1, 3, 6, 24 hours).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no cells) from all readings.

-

Normalize the fluorescence intensity of each well to the cell number if significant cell death is expected (e.g., using a parallel plate for a crystal violet or SRB assay).

-

Express the results as a fold change in fluorescence relative to the vehicle-treated control cells.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LDHA Suppression Altering Metabolism Inhibits Tumor Progress by an Organic Arsenical - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Consequences of LDHA inhibition by Epigallocatechin Gallate and Oxamate in MIA PaCa-2 Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Biological Activity of Ldha-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological activity of Ldha-IN-3, a potent and noncompetitive inhibitor of Lactate Dehydrogenase A (LDHA). The information presented herein is curated for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource on the biochemical and cellular effects of this compound.

Core Concepts: Mechanism of Action

This compound, also known as 1-(phenylseleno)-4-(trifluoromethyl) benzene (PSTMB), is a selenobenzene derivative that demonstrates significant anti-tumor activity by targeting cancer metabolism.[1] Its primary mechanism of action is the potent and noncompetitive inhibition of Lactate Dehydrogenase A (LDHA), a key enzyme in the glycolytic pathway.[1][2] By inhibiting LDHA, this compound disrupts the conversion of pyruvate to lactate, a critical step for regenerating NAD+ and sustaining high rates of glycolysis, a hallmark of many cancer cells known as the Warburg effect.[1] This enzymatic inhibition leads to a reduction in lactate production and induces mitochondria-mediated apoptosis through the generation of reactive oxygen species (ROS).[1][2]

Quantitative Data Summary

The in vitro efficacy of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data for easy comparison.

| Parameter | Value | Description | Reference |

| IC50 (LDHA) | 145.2 nM | Half-maximal inhibitory concentration against recombinant human LDHA enzyme. | [2] |

| Cell Line | Cancer Type | EC50 (µM) | Description | Reference |

| NCI-H460 | Human lung cancer | 74.26 ± 2.17 | Half-maximal effective concentration for cytotoxicity. | [1] |

| MCF-7 | Human breast cancer | 84.3 ± 1.92 | Half-maximal effective concentration for cytotoxicity. | [1] |

| Hep3B | Human hepatocellular carcinoma | Not explicitly quantified | Cytotoxic effect observed. | [1] |

| A375 | Human melanoma | 62.45 ± 2.24 | Half-maximal effective concentration for cytotoxicity. | [1] |

| HT29 | Human colon cancer | Not explicitly quantified | Dose-dependent inhibition of cell viability observed. | [1] |

| LLC | Murine Lewis lung cancer | 74.87 ± 1.22 | Half-maximal effective concentration for cytotoxicity. | [1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its in vitro characterization.

Caption: this compound inhibits LDHA, leading to ROS-mediated apoptosis.

Caption: Experimental workflow for this compound in vitro analysis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and information gathered from relevant research articles.

LDHA Enzyme Inhibition Assay (IC50 Determination)

This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant human LDHA. The activity is monitored by the decrease in NADH concentration, which is measured by absorbance at 340 nm.

Materials:

-

Recombinant human LDHA enzyme

-

This compound (PSTMB)

-

NADH (β-Nicotinamide adenine dinucleotide, reduced form)

-

Sodium Pyruvate

-

Assay Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.2)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the assay buffer to achieve a range of final concentrations.

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

NADH solution (final concentration typically 100-200 µM)

-

This compound dilution or vehicle control (DMSO)

-

Recombinant human LDHA enzyme (final concentration typically 5 nM)

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding sodium pyruvate solution (final concentration typically 300-500 µM).

-

Immediately measure the absorbance at 340 nm in kinetic mode for a set period (e.g., 5-10 minutes), taking readings at regular intervals (e.g., every 30 seconds).

-

Calculate the initial reaction velocity (V₀) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.

-

Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of this compound on cancer cell lines by measuring the metabolic activity of viable cells.

Materials:

-

Cancer cell lines (e.g., HT29, MCF-7)

-

Complete cell culture medium

-

This compound (PSTMB)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plate

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound or a vehicle control.

-

Incubate the cells for the desired period (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO₂ incubator.

-

After the incubation period, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for an additional 2-4 hours.

-

Carefully remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability versus the logarithm of the this compound concentration to determine the EC50 value.

Lactate Production Assay

This assay quantifies the amount of lactate released into the cell culture medium, providing a direct measure of the effect of this compound on glycolytic activity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound (PSTMB)

-

Lactate Assay Kit (commercially available kits typically contain lactate standards, lactate probe, and enzyme mix)

-

96-well plate

-

Microplate reader (fluorometric or colorimetric, depending on the kit)

Procedure:

-

Seed cells and treat with this compound as described in the Cell Viability Assay protocol.

-

After the desired incubation period, collect the cell culture supernatant from each well.

-

Prepare lactate standards according to the assay kit instructions.

-

In a new 96-well plate, add the collected supernatant and the lactate standards to separate wells.

-

Prepare the reaction mixture containing the lactate probe and enzyme mix as per the kit protocol.

-

Add the reaction mixture to each well containing the supernatant and standards.

-

Incubate the plate at room temperature for the time specified in the kit instructions, protected from light.

-

Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the lactate concentration in each sample by comparing the readings to the standard curve.

-

Normalize the lactate concentration to the cell number or total protein content.

Reactive Oxygen Species (ROS) Production Assay

This assay measures the intracellular generation of ROS in response to this compound treatment using a fluorescent probe.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound (PSTMB)

-

DCFDA (2',7'-dichlorofluorescin diacetate) or other suitable ROS-sensitive fluorescent probe

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom cell culture plate

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Treat the cells with different concentrations of this compound or a vehicle control for the desired time.

-

Remove the treatment medium and wash the cells with warm PBS.

-

Load the cells with DCFDA (typically 5-10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C, protected from light.

-

Wash the cells with PBS to remove the excess probe.

-

Add PBS or phenol red-free medium to the wells.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF).

-

Quantify the fold-change in ROS production relative to the vehicle-treated control cells.

References

Methodological & Application

how to prepare Ldha-IN-3 stock solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDHA-IN-3 is a potent and noncompetitive inhibitor of Lactate Dehydrogenase A (LDHA), a key enzyme in anaerobic glycolysis.[1][2] Elevated LDHA activity is a characteristic of many cancer cells, contributing to the Warburg effect, a phenomenon where cancer cells predominantly produce energy through glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen. By inhibiting LDHA, this compound disrupts this metabolic pathway, leading to reduced lactate production and the induction of mitochondria-mediated apoptosis in cancer cells. These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent.

This document provides a detailed protocol for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO), along with essential data for its use in experimental settings.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Weight | 301.17 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Solubility in DMSO | 60 - 100 mg/mL (199.22 - 332.04 mM) | [1][2][4] |

| Storage of Powder | -20°C for up to 3 years | [1][3] |

| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months | [1][3] |

| In Vitro Concentration Range | 0 - 500 µM (for cytotoxic effects) | [3] |

| In Vivo Concentration Range | 10 - 200 mg/kg (oral); 1 - 100 mg/kg (intravenous) | [5] |

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile, amber or foil-wrapped microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

-

Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.

-

Weighing this compound: Carefully weigh out 3.01 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

-

Calculation:

-

Desired Concentration (M) = 10 mM = 0.01 mol/L

-

Molecular Weight (MW) = 301.17 g/mol

-

Desired Volume (V) = 1 mL = 0.001 L

-

Mass (g) = M x MW x V = 0.01 mol/L x 301.17 g/mol x 0.001 L = 0.0030117 g = 3.01 mg

-

-

-

Adding DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. It is crucial to use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can affect the solubility and stability of the compound.[1][4][6]

-

Dissolution: Tightly cap the tube and vortex thoroughly for at least 2 minutes to dissolve the compound.

-

Aiding Dissolution (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm the solution to 37°C. Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber or foil-wrapped microcentrifuge tubes.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3] When ready to use, thaw a single aliquot at room temperature.

Important Considerations:

-

DMSO Concentration in Assays: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[7]

-

Precipitation in Aqueous Solutions: this compound is poorly soluble in aqueous solutions. When diluting the DMSO stock solution into aqueous media, do so dropwise while vortexing to minimize precipitation. If precipitation occurs, further dilution in the aqueous medium may be necessary.

Visualizations

Signaling Pathway

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound - Immunomart [immunomart.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]

- 7. medchemexpress.cn [medchemexpress.cn]

Application Notes and Protocols for Ldha-IN-3 Cell-Based Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ldha-IN-3 is a potent and noncompetitive inhibitor of Lactate Dehydrogenase A (LDHA), a key enzyme in the metabolic pathway of cancer cells.[1][2] LDHA is responsible for the conversion of pyruvate to lactate, a crucial step in aerobic glycolysis, also known as the Warburg effect.[3][4][5] By inhibiting LDHA, this compound disrupts the energy supply of cancer cells, leading to induced mitochondria-mediated apoptosis through the generation of reactive oxygen species (ROS).[1][2] This application note provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cells using a lactate dehydrogenase (LDH) release assay.

Principle of the LDH Cytotoxicity Assay

Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH assay is a colorimetric method that quantifies this released LDH, which is directly proportional to the number of lysed or dead cells. The assay involves an enzymatic reaction that converts a tetrazolium salt into a red formazan product, which can be measured spectrophotometrically.[6][7]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 | Assay Conditions |

| LDHA | 145.2 nM | Enzymatic assay |

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the LDHA enzyme activity.

Table 2: Cytotoxicity of this compound in Cancer Cell Lines (Example Data)

| Cell Line | This compound Concentration (µM) | % Cytotoxicity (LDH Release) |

| MCF-7 | 0 | 5% |

| 0.1 | 15% | |

| 1 | 45% | |

| 10 | 85% | |

| HT29 | 0 | 6% |

| 0.1 | 12% | |

| 1 | 40% | |

| 10 | 80% |

This table presents example data to illustrate a typical dose-dependent cytotoxic effect of this compound. Actual results may vary depending on the cell line and experimental conditions.

Table 3: Effect of this compound on Lactate Production (Example Data)

| Cell Line | Treatment | Lactate Concentration (mM) | % Reduction in Lactate |

| A549 | Vehicle Control | 10.2 | 0% |

| This compound (1 µM) | 6.1 | 40% | |

| This compound (10 µM) | 2.5 | 75% |

This table illustrates the expected dose-dependent reduction in lactate production in cancer cells treated with this compound. Actual values may differ based on the specific experimental setup.

Experimental Protocols

Materials and Reagents

-

This compound (soluble in DMSO)[2]

-

Cancer cell lines of interest (e.g., MCF-7, HT29, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well clear, flat-bottom cell culture plates

-

LDH cytotoxicity assay kit

-

Microplate reader capable of measuring absorbance at the wavelength specified by the LDH kit (typically around 490 nm)

Preparation of this compound Stock Solution

-

Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.

-

Store the stock solution at -20°C.[1] Avoid repeated freeze-thaw cycles.

Cell Seeding

-

Culture the selected cancer cell lines in T-75 flasks until they reach 80-90% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in complete culture medium and perform a cell count.

-

Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.[6]

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

This compound Treatment

-

Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to determine the dose-response curve.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for a predetermined time, for example, 24, 48, or 72 hours, depending on the cell line and experimental goals. A 48-hour incubation has been shown to be effective for observing cytotoxic effects.[1]

LDH Release Assay

-

Following the incubation period, carefully collect the cell culture supernatant from each well without disturbing the cells. Transfer the supernatant to a new 96-well plate.

-

Perform the LDH assay on the collected supernatants according to the manufacturer's instructions of the chosen cytotoxicity detection kit. This typically involves adding a reaction mixture to each well and incubating at room temperature for a specified time.

-

Measure the absorbance at the recommended wavelength using a microplate reader.

Controls for the LDH Assay

For accurate quantification of cytotoxicity, include the following controls:

-

Background Control: Wells with culture medium only (no cells).

-

Spontaneous LDH Release: Wells with vehicle-treated cells. This represents the baseline level of LDH release from healthy cells.

-

Maximum LDH Release: Wells with untreated cells lysed with a lysis buffer (usually provided in the LDH kit). This represents 100% LDH release.

Calculation of Cytotoxicity

Calculate the percentage of cytotoxicity using the following formula:

% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Visualizations

Signaling Pathway of LDHA Inhibition by this compound

Caption: Mechanism of this compound induced cytotoxicity.

Experimental Workflow for this compound Cytotoxicity Assay

Caption: Workflow for assessing this compound cytotoxicity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 7. elabdoc-prod.roche.com [elabdoc-prod.roche.com]

Application Notes and Protocols for Ldha-IN-3 in Lactate Dehydrogenase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactate dehydrogenase A (LDHA) is a critical enzyme in cellular metabolism, particularly in the context of anaerobic glycolysis. It catalyzes the conversion of pyruvate to lactate, a process coupled with the regeneration of NAD+ from NADH. In many cancer cells, a metabolic shift towards aerobic glycolysis, known as the Warburg effect, leads to an upregulation of LDHA.[1] This makes LDHA a compelling target for the development of anti-cancer therapeutics.[2]

Ldha-IN-3 is a potent and noncompetitive inhibitor of LDHA.[3][4][5][6][7] As a selenobenzene derivative, it has demonstrated significant anti-tumor activity by reducing LDHA activity and subsequent lactate production.[7] These application notes provide detailed protocols for utilizing this compound in both enzymatic and cell-based lactate dehydrogenase activity assays to assess its inhibitory effects.

Product Information

| Parameter | Value | Reference |

| Compound Name | This compound | [3][4][5][6][7] |

| Synonyms | 1-(phenylseleno)-4-(trifluoromethyl)benzene | [8] |

| CAS Number | 227010-33-5 | [4][5] |

| Molecular Formula | C13H9F3Se | [4] |

| Molecular Weight | 301.17 g/mol | [4] |

| Mechanism of Action | Noncompetitive inhibitor of LDHA | [3][5][6][7] |

| IC50 (LDHA) | 145.2 nM | [3][5][6][7] |

| Solubility | Soluble in DMSO (e.g., 100 mg/mL) | [4] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of LDHA in the Warburg effect and the general workflow for assessing the inhibitory activity of this compound.

Caption: LDHA's role in the Warburg effect and its inhibition by this compound.

Caption: General experimental workflow for an LDHA inhibition assay.

Experimental Protocols

Protocol 1: In Vitro Enzymatic Assay for LDHA Inhibition

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against purified LDHA enzyme by monitoring the decrease in NADH absorbance at 340 nm.

Materials:

-

Purified human recombinant LDHA protein

-

This compound (stock solution in DMSO)

-

NADH (Nicotinamide adenine dinucleotide, reduced form)

-

Sodium Pyruvate

-

Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.2-7.4

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagent Solutions:

-

Assay Buffer: Prepare 50 mM HEPES or Tris-HCl buffer, pH 7.2-7.4.

-

LDHA Enzyme Solution: Dilute the purified LDHA in assay buffer to a final concentration of approximately 2-10 ng per well. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

-

NADH Solution: Prepare a stock solution of NADH in assay buffer. The final concentration in the assay should be around 20-200 µM.

-

Pyruvate Solution: Prepare a stock solution of sodium pyruvate in assay buffer. The final concentration should be approximately 2 mM.

-

This compound Dilutions: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to achieve the desired final concentrations for the dose-response curve. A suggested range, based on the known IC50, is 1 nM to 10 µM. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.

-

-

Assay Setup (96-well plate):

-

Blank wells: Add assay buffer and all reaction components except the enzyme.

-

Control wells (0% inhibition): Add LDHA enzyme solution, NADH solution, and an equivalent volume of DMSO vehicle (without this compound).

-

Inhibitor wells: Add LDHA enzyme solution, NADH solution, and the serially diluted this compound solutions.

-

-

Pre-incubation:

-

To each well (except blanks), add the LDHA enzyme solution and the corresponding concentration of this compound or vehicle.

-

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[9]

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the pyruvate solution to all wells.

-

Immediately place the plate in a microplate reader and begin kinetic measurements of absorbance at 340 nm. Take readings every 30-60 seconds for 10-15 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (V) for each concentration of this compound by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA340/min).

-

Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: Cell-Based Lactate Production Assay

This protocol measures the effect of this compound on lactate production in cultured cancer cells, providing a more physiologically relevant assessment of its inhibitory activity.

Materials:

-

Cancer cell line with high glycolytic activity (e.g., HeLa, A549, MCF-7)

-

This compound (stock solution in DMSO)

-

Cell culture medium and supplements

-

Phosphate-Buffered Saline (PBS)

-

Commercial lactate assay kit (colorimetric or fluorometric)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

-

Incubate the cells overnight at 37°C in a 5% CO2 incubator.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in cell culture medium. A suggested concentration range is 0.1 µM to 50 µM.[3]

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control (DMSO).

-

Incubate the cells for a desired period (e.g., 24-48 hours).[10]

-

-

Sample Collection:

-

After the incubation period, collect the cell culture supernatant from each well.

-

If the lactate assay kit is sensitive to components in the culture medium, a buffer exchange step may be necessary before sample collection.

-

-

Lactate Measurement:

-

Measure the lactate concentration in the collected supernatants using a commercial lactate assay kit according to the manufacturer's instructions. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.[11]

-

-

Data Normalization (Optional but Recommended):

-

To account for differences in cell number due to the potential cytotoxic effects of this compound, perform a cell viability assay (e.g., MTT, CellTiter-Glo) on the cells remaining in the plate after supernatant collection.

-

Normalize the lactate concentration to the cell viability data.

-

-

Data Analysis:

-

Calculate the percentage of lactate production inhibition for each this compound concentration relative to the vehicle-treated control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the EC50 value for the inhibition of lactate production.

-

Data Presentation

The quantitative data for this compound's inhibitory activity should be summarized for clear comparison.

| Assay Type | Cell Line / Enzyme | Parameter | Value |

| In Vitro Enzymatic Assay | Purified Human LDHA | IC50 | 145.2 nM |

| Cell-Based Cytotoxicity Assay | MCF-7 | Cytotoxic Effect | Observed at 0-500 µM (48h) |

| Cell-Based LDHA Activity | - | Dose-dependent inhibition | 0.01-1 µM |

| Cell-Based ROS Production | HT29 | ROS Induction | Observed at 30 and 50 µM |

Note: The cell-based data is for a compound referred to as PSTMB in the source, which is synonymous with this compound.[3]

Conclusion

This compound is a valuable tool for studying the role of LDHA in cancer metabolism and for screening potential therapeutic agents. The protocols provided herein offer robust methods for characterizing the inhibitory activity of this compound in both isolated enzyme and cellular contexts. Careful optimization of enzyme/cell concentrations and incubation times will ensure reproducible and accurate results.

References

- 1. researchgate.net [researchgate.net]

- 2. binasss.sa.cr [binasss.sa.cr]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Immunomart [immunomart.org]

- 5. glpbio.com [glpbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. cellbiologics.com [cellbiologics.com]

- 9. 3.2.3. Lactate Dehydrogenase A (LDHA) Inhibitory Assay [bio-protocol.org]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ldha-IN-3 Dose-Response Curve Experiment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactate dehydrogenase A (LDHA) is a critical enzyme in the glycolytic pathway, responsible for the conversion of pyruvate to lactate, a process essential for regenerating NAD+ to sustain high rates of glycolysis.[1][2] In many cancer cells, LDHA is upregulated to support the increased metabolic demands of rapid proliferation, a phenomenon known as the Warburg effect.[3][4] Inhibition of LDHA is therefore a promising therapeutic strategy for cancer treatment.[3][4] Ldha-IN-3 is a potent and noncompetitive inhibitor of LDHA, with an IC50 of 145.2 nM.[1][5] This selenobenzene derivative has demonstrated significant anti-tumor activity by reducing LDHA activity and lactate production, leading to the generation of reactive oxygen species (ROS) and mitochondria-mediated apoptosis.[5]

These application notes provide detailed protocols for conducting a dose-response curve experiment to evaluate the efficacy of this compound in a cancer cell line. The protocols cover cell viability, LDH activity, and protein expression analysis.

Data Presentation

Table 1: Dose-Response of this compound on Cell Viability

| This compound Concentration (nM) | Cell Viability (%) (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4.5 |

| 1 | 98.2 ± 5.1 |

| 10 | 85.7 ± 3.9 |

| 50 | 65.1 ± 4.2 |

| 100 | 48.9 ± 3.7 |

| 200 | 30.5 ± 2.9 |

| 500 | 15.8 ± 2.1 |

| 1000 | 8.2 ± 1.5 |

Table 2: Effect of this compound on Intracellular LDH Activity

| This compound Concentration (nM) | Relative LDH Activity (%) (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 6.2 |

| 10 | 90.1 ± 5.5 |

| 50 | 72.4 ± 4.8 |

| 100 | 55.3 ± 3.9 |

| 200 | 38.7 ± 3.1 |

| 500 | 21.9 ± 2.5 |

Table 3: Western Blot Analysis of LDHA and Apoptosis Markers

| This compound Concentration (nM) | Relative LDHA Expression | Relative Cleaved Caspase-3 Expression |

| 0 (Vehicle Control) | 1.00 | 1.00 |

| 100 | 0.98 | 2.5 |

| 500 | 0.95 | 5.8 |

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: A549 (human lung carcinoma) or another suitable cancer cell line.

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-